![molecular formula C16H17N3O B2786262 N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2411304-80-6](/img/structure/B2786262.png)
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mécanisme D'action
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, overactivation of N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors can lead to excitotoxicity, neuronal damage, and cell death. CPP selectively blocks the N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor by binding to the glycine site, thereby preventing the excessive influx of calcium ions into the cell and reducing excitotoxicity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and improving mitochondrial function and synaptic plasticity. CPP has also been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its high selectivity and potency for the N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects on other receptors.
Orientations Futures
There are several future directions for CPP research, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, investigating its long-term effects on cognitive function and behavior, optimizing its pharmacokinetic properties, and developing more selective and potent N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor antagonists. Additionally, further research is needed to elucidate the molecular mechanisms underlying CPP's effects on synaptic plasticity and neuronal function.
Méthodes De Synthèse
CPP can be synthesized using a multistep process involving the reaction of 3-cyclopropylpyrazole with benzyl bromide, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by reacting the intermediate with propargyl bromide.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, anxiety, and schizophrenia. CPP's ability to selectively block N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors has been shown to reduce excitotoxicity, prevent neuronal damage, and improve cognitive function in animal models of these disorders.
Propriétés
IUPAC Name |
N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-16(20)17-11-12-3-7-14(8-4-12)19-10-9-15(18-19)13-5-6-13/h2-4,7-10,13H,1,5-6,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXNXOQPOJHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)
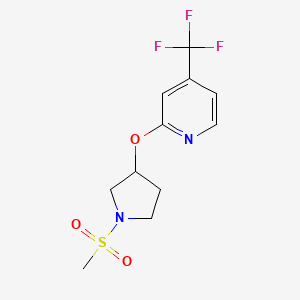
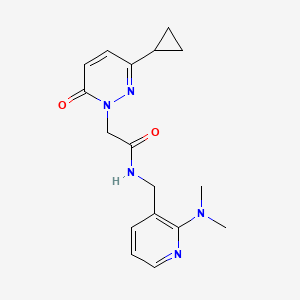
![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)
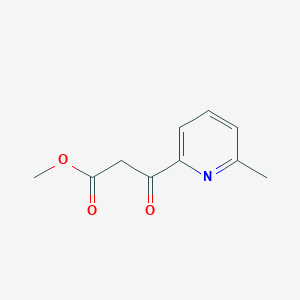
![N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)
![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2786191.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2786193.png)
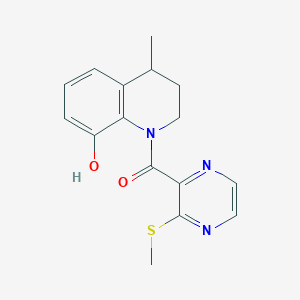
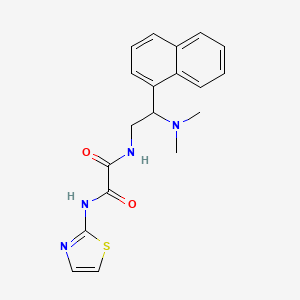
![4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

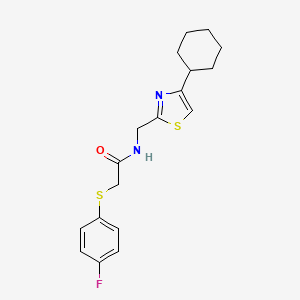
![16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B2786202.png)